molecular formula C12H17N3O3 B1601604 Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate CAS No. 78318-44-2

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Cat. No. B1601604
CAS RN: 78318-44-2
M. Wt: 251.28 g/mol
InChI Key: RXGOAHHHDBIXSA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the CAS Number: 78318-44-2 . It has a molecular weight of 251.29 and a molecular formula of C12H17N3O3 . The IUPAC name for this compound is ethyl 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is 1S/C12H17N3O3/c1-3-18-11(16)10-8-13-12(14-9(10)2)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate has a molecular weight of 251.29 and a molecular formula of C12H17N3O3 .

Scientific Research Applications

Synthesis and Derivative Development

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate serves as a precursor in the synthesis of various chemical compounds with potential applications in medicinal chemistry and materials science. For instance, its derivatives have been explored for their antibacterial activity, showcasing moderate effectiveness against both Gram-positive and Gram-negative bacteria (G. L. Balaji et al., 2013). Additionally, certain derivatives have shown promising antiproliferative properties against different human cancer cell lines, indicating their potential as anticancer agents (S. Gaonkar et al., 2018).

Catalysis and Green Chemistry

In the realm of green chemistry, ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate-related compounds have been used as solvents in palladium-catalyzed aminocarbonylation reactions, demonstrating the applicability of biomass-derived solvents in organic synthesis for more sustainable chemical processes (Nuray Uzunlu et al., 2023).

Neuroprotection and Antiallergy Potential

Some novel derivatives of ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate have been investigated for their neuroprotective and anti-inflammatory properties, showing the ability to reduce cell death in models of stress and inflammation. This suggests a potential application in developing treatments for neurodegenerative diseases (Camilo Orozco et al., 2004). Additionally, derivatives with oral antiallergy activity have been synthesized, providing a new avenue for the treatment of allergic reactions (T. Althuis et al., 1979).

Fluorescent Dipoles and Photophysical Studies

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate-related compounds have also been explored for their photophysical properties, leading to the development of fluorescent dipoles with potential applications in materials science and molecular sensing (Alexey Smeyanov et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

ethyl 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-18-11(16)10-8-13-12(14-9(10)2)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOAHHHDBIXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506083
Record name Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

CAS RN

78318-44-2
Record name Ethyl 4-methyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78318-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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